molecular formula C8H13ClN2 B1492759 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole CAS No. 2092067-27-9

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole

Cat. No. B1492759
M. Wt: 172.65 g/mol
InChI Key: XJTUYVNRRQPCNX-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include information about the class of compounds it belongs to and its major uses.



Synthesis Analysis

The synthesis of a chemical compound refers to the process used to create it in the laboratory. This usually involves a series of chemical reactions, starting with readily available substances known as reagents. The synthesis process is often optimized to improve yield, reduce cost, and minimize environmental impact.



Molecular Structure Analysis

The molecular structure of a compound is determined using various spectroscopic techniques, such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and X-ray crystallography. These techniques provide information about the arrangement of atoms in the molecule and the types of chemical bonds present.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. This can include reactions used in its synthesis, as well as reactions it undergoes under various conditions. The mechanisms of these reactions are often studied to understand the steps involved and the factors that influence the rate and outcome of the reaction.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, stability under various conditions, and reactivity with common reagents. These properties are often determined experimentally in the laboratory.


Scientific Research Applications

Synthesis and Functionalization of Pyrazoles

Pyrazoles, including compounds like 4-(2-chloroethyl)-3-isopropyl-1H-pyrazole, have been synthesized with various functionalized substituents at specific positions on the ring, showcasing their adaptability for different scientific applications. For instance, Grotjahn et al. (2002) described a flexible synthesis approach that allows the attachment of different groups at C3 and C5 positions, offering a pathway to create a range of pyrazoles that can serve as ligands. These ligands, interestingly, have potential applications where the ring nitrogen not bound to the metal could be available for hydrogen bonding (Grotjahn et al., 2002).

Catalysis and Nanoparticle Formation

The realm of catalysis and nanoparticle synthesis also benefits from the unique properties of pyrazoles. Sharma et al. (2013) demonstrated how pyrazole derivatives could be used to synthesize palladium(II) complexes, which showed not only promise as catalysts for Suzuki-Miyaura coupling reactions but also as precursors for the creation of palladium chalcogenide nanoparticles. These nanoparticles, interestingly, were found to catalyze Suzuki coupling reactions themselves, indicating a dual role in catalysis (Sharma et al., 2013).

Synthesis of Metal Complexes

The synthesis of metal complexes using pyrazole derivatives as ligands is another significant application. For example, Reger et al. (2003) described the synthesis of a silver(I) complex involving a pyrazole derivative, showcasing how these compounds can form complex structures with metals, which may have implications in various chemical processes or material science applications (Reger et al., 2003).

Optoelectronic Applications

Finally, the synthesis of organic thin films using pyrazole derivatives has been explored due to their potential in optoelectronic applications. Cetin et al. (2018) synthesized and characterized oligo-pyrazole-based thin films, focusing on their optical properties, which are crucial for applications in optoelectronics (Cetin et al., 2018).

Safety And Hazards

The safety and hazards associated with a compound refer to its toxicity, flammability, and other risks. This information is important for safe handling and disposal of the compound.


Future Directions

Future directions in the study of a compound can include developing new synthetic methods, finding new applications, or studying its behavior under new conditions.


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properties

IUPAC Name

4-(2-chloroethyl)-5-propan-2-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2/c1-6(2)8-7(3-4-9)5-10-11-8/h5-6H,3-4H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJTUYVNRRQPCNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=NN1)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-chloroethyl)-3-isopropyl-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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